![molecular formula C10H12BrNO5S B7578944 3-[(3-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578944.png)
3-[(3-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid is a chemical compound that has been extensively studied for its biochemical and physiological effects. The compound is also known as BAY 73-6691 and is commonly used in scientific research to understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
BAY 73-6691 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. The compound has been shown to inhibit the activity of a specific enzyme called soluble guanylate cyclase (sGC), which is involved in various physiological processes such as vasodilation, platelet aggregation, and neurotransmission. Inhibition of sGC activity by BAY 73-6691 has been shown to have potential therapeutic benefits in the treatment of these diseases.
Mechanism of Action
BAY 73-6691 inhibits sGC activity by binding to the heme group of the enzyme, which is essential for its activity. The binding of BAY 73-6691 to the heme group results in the inhibition of sGC activity, which leads to the reduction of cyclic guanosine monophosphate (cGMP) levels in the cells. The reduction in cGMP levels results in various physiological effects such as vasoconstriction, platelet aggregation, and neurotransmission.
Biochemical and Physiological Effects:
BAY 73-6691 has been shown to have various biochemical and physiological effects in different cell types and tissues. The compound has been shown to induce vasodilation in the blood vessels, which can lead to the reduction of blood pressure. BAY 73-6691 has also been shown to inhibit platelet aggregation, which can prevent the formation of blood clots. Additionally, the compound has been shown to have neuroprotective effects, which can protect the neurons from damage and death.
Advantages and Limitations for Lab Experiments
BAY 73-6691 has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities. The compound has also been extensively studied for its mechanism of action and potential therapeutic applications, which makes it an attractive target for research. However, there are also limitations to using BAY 73-6691 in lab experiments. The compound has limited solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, the compound can be unstable under certain conditions, which can affect its activity and potency.
Future Directions
There are several future directions for research on BAY 73-6691. One potential direction is to study the compound's potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. Another direction is to investigate the compound's mechanism of action in more detail, including its interaction with other enzymes and signaling pathways. Additionally, future research could focus on developing more potent and selective inhibitors of sGC activity, which could have even greater therapeutic potential.
Synthesis Methods
The synthesis of 3-[(3-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid involves the reaction of 3-bromophenylsulfonyl chloride with 2-hydroxy-2-methylpropanoic acid in the presence of a base. The reaction results in the formation of the target compound, which can be purified using various techniques such as recrystallization or chromatography.
properties
IUPAC Name |
3-[(3-bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO5S/c1-10(15,9(13)14)6-12-18(16,17)8-4-2-3-7(11)5-8/h2-5,12,15H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCNWIGAELTTDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=CC=C1)Br)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.